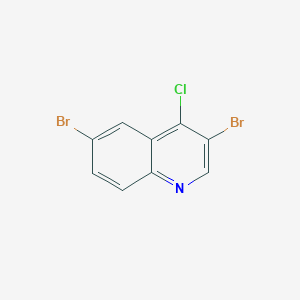

4-Chloro-3,6-dibromoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2ClN/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAZSUJOBODVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590600 | |

| Record name | 3,6-Dibromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-19-2 | |

| Record name | 3,6-Dibromo-4-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927801-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927801-19-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Chloro-3,6-dibromoquinoline: A Technical Guide

CAS: 927801-19-2

Molecular Formula: C

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-Chloro-3,6-dibromoquinoline , a highly functionalized heterocyclic scaffold. This molecule serves as a critical intermediate in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and antimalarial agents. Its structural value lies in the differential reactivity of its three halogen substituents: the C4-chlorine is highly labile to nucleophilic aromatic substitution (

The protocol defined below prioritizes the Meldrum’s Acid route over the traditional Gould-Jacobs reaction. This choice is driven by the need for milder cyclization conditions (250°C vs. 280°C+) and higher regiochemical purity, minimizing the formation of isomeric byproducts.

Retrosynthetic Analysis

To access the this compound core, we employ a strategy that builds the pyridine ring onto a functionalized benzene ring, followed by late-stage halogenation.

Strategic Disconnection:

-

C4-Cl Bond: Installed via deoxychlorination of the corresponding quinolone (4-hydroxyquinoline tautomer).

-

C3-Br Bond: Introduced via electrophilic aromatic substitution on the electron-rich quinolone core.

-

Heterocyclic Core: Formed via thermal cyclization of an imidate/enamine intermediate derived from 4-bromoaniline.

Figure 1: Retrosynthetic logic flow prioritizing late-stage C3-bromination to ensure regioselectivity.

Detailed Experimental Protocol

Phase 1: Synthesis of the Quinoline Core (6-Bromo-4-hydroxyquinoline)

Rationale: The reaction of 4-bromoaniline with Meldrum's acid and trimethyl orthoformate generates an imidate that cyclizes thermally. This method avoids the high-temperature polymerization often seen with diethyl ethoxymethylenemalonate (EMME).

Reagents:

-

4-Bromoaniline (1.0 eq)

-

Meldrum's Acid (1.1 eq)

-

Trimethyl Orthoformate (TMOF) (Excess/Solvent)

-

Diphenyl Ether (Dowtherm A)

Protocol:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve Meldrum's acid (1.1 eq) in TMOF (5 vol). Reflux for 2 hours to generate the methoxymethylene intermediate in situ.

-

Addition: Cool the solution to 50°C. Add 4-bromoaniline (1.0 eq) portion-wise.

-

Reflux: Heat the mixture to reflux (100–105°C) for 3 hours. A solid precipitate (the enamine adduct) may form.

-

Isolation of Enamine: Cool to room temperature. Filter the solid, wash with ethanol, and dry.

-

Cyclization: Add the dried enamine portion-wise to pre-heated Diphenyl Ether (250°C). Caution: Vigorous evolution of CO

and acetone occurs. Maintain temperature for 15–20 minutes. -

Workup: Cool the mixture to ~60°C and pour slowly into hexane (10 vol) to precipitate the crude quinolone. Filter and wash extensively with hexane to remove diphenyl ether.

Yield: 75–85% (Off-white solid)

Checkpoint: 1H NMR (DMSO-d

Phase 2: Regioselective C3-Bromination

Rationale: The 4-hydroxyquinoline core is electron-rich at the C3 position. Electrophilic bromination occurs exclusively at C3 under mild conditions, preserving the C6-bromide.

Reagents:

-

6-Bromo-4-hydroxyquinoline (1.0 eq)

-

Bromine (Br

) (1.05 eq) or N-Bromosuccinimide (NBS) (1.1 eq) -

Glacial Acetic Acid (Solvent)

Protocol:

-

Suspend 6-bromo-4-hydroxyquinoline in glacial acetic acid (10 vol).

-

Addition: Add Br

dropwise at room temperature (or NBS portion-wise). -

Reaction: Stir at ambient temperature for 2 hours. The suspension will typically thicken or change color as the 3,6-dibromo species forms.

-

Quench: Pour the mixture into ice-water (20 vol).

-

Neutralization: Adjust pH to ~7 using saturated NaHCO

solution. -

Filtration: Collect the solid, wash with water, and dry under vacuum at 60°C.

Yield: 85–90% Key Observation: The disappearance of the C3-H doublet (approx. 6.0 ppm) in NMR confirms full conversion.

Phase 3: Deoxychlorination (Synthesis of this compound)

Rationale: Phosphorus oxychloride (POCl

Reagents:

-

3,6-Dibromo-4-hydroxyquinoline (1.0 eq)[1]

-

POCl

(5–10 vol) -

N,N-Dimethylaniline (Catalytic, optional)

Protocol:

-

Place 3,6-dibromo-4-hydroxyquinoline in a dry flask under inert atmosphere (N

). -

Add POCl

carefully. (Optional: Add 2-3 drops of N,N-dimethylaniline to catalyze the reaction). -

Reflux: Heat to reflux (105°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2); the starting material spot (baseline/polar) should disappear, replaced by a high-Rf spot.

-

Quenching (Critical):

-

Cool the reaction mixture to room temperature.

-

Remove excess POCl

via rotary evaporation (use a caustic trap for vapors). -

Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Exothermic!

-

-

Neutralization: Neutralize the aqueous suspension with NH

OH or solid K -

Extraction: Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layer over MgSO

, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/DCM).

Yield: 70–80% (Pale yellow/white solid)

Characterization Data

Expected NMR Profile

The substitution pattern (3, 4,[2] 6) leaves protons only at positions 2, 5, 7, and 8.

| Position | Proton Type | Multiplicity | Chemical Shift ( | Coupling ( | Analysis |

| H-2 | Aromatic | Singlet (s) | 8.90 – 9.00 | - | Deshielded by adjacent N and C3-Br. |

| H-5 | Aromatic | Doublet (d) | 8.35 – 8.45 | Meta-coupling to H7. Ortho position (H6) is blocked. | |

| H-8 | Aromatic | Doublet (d) | 7.95 – 8.05 | Ortho-coupling to H7. | |

| H-7 | Aromatic | Doublet of Doublets (dd) | 7.80 – 7.90 | Coupled to H8 (ortho) and H5 (meta). |

Physical Properties[2][3][4][5][6]

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 145–148°C (Predicted range based on analogs; 6-bromo-4-chloro is 110–112°C, additional bromine increases MP).

-

Solubility: Soluble in DCM, Chloroform, DMSO; insoluble in water.

Process Safety & Troubleshooting

Critical Workflow: POCl Quenching

The quenching of POCl

Figure 2: Safe workup procedure for POCl

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete cyclization | Ensure Dowtherm A is pre-heated to >240°C before adding enamine. Temperature drop stops the reaction. |

| Product Hydrolysis | Acidic workup in Step 3 | 4-Chloroquinolines are susceptible to hydrolysis in acidic media. Ensure rapid neutralization to pH > 8. |

| Inseparable Impurities | Regioisomers in Step 2 | Use NBS in DMF at 0°C instead of Br |

References

-

Vertex Pharmaceuticals. (2017). Preparation method of 6-bromo-4-chloroquinoline. CN106432073B. Google Patents. Link

-

Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Link

-

ChemicalBook. (2025).[3] 3,6-Dibromo-4-hydroxyquinoline Product Description. Link

-

Okten, S., et al. (2016).[4] Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 9(4), 82-93.[4] Link

-

GuideChem. (2024). Synthesis of 6-bromo-4-chloro-7-methoxy-quinoline. Link

Sources

Technical Guide: Biological Screening of 4-Chloro-3,6-dibromoquinoline Derivatives

Document Control:

-

Version: 1.0

-

Context: Pre-clinical Lead Optimization & Safety Profiling

Executive Summary & Scaffold Rationale

This guide defines the standard operating procedure (SOP) for the preliminary biological evaluation of 4-Chloro-3,6-dibromoquinoline derivatives.

The This compound core represents a "privileged scaffold" in medicinal chemistry. Its pharmacological value is derived from a specific substitution pattern:

-

C4-Chloro Position (The Warhead): A reactive electrophilic center susceptible to Nucleophilic Aromatic Substitution (

). This is the primary site for introducing diversity (amines, ethers, thiols) to modulate target affinity. -

C3 & C6-Bromo Substituents (The Stabilizers):

-

Lipophilicity (

): The dibromo-substitution significantly increases membrane permeability, crucial for penetrating bacterial cell walls or the blood-brain barrier. -

Metabolic Blockade: Halogens at C3/C6 block common sites of oxidative metabolism (CYP450-mediated hydroxylation), extending the distinct half-life (

) of the molecule.

-

Scope of Screening: This guide covers the two critical "Gatekeeper" assays required before a compound can advance to animal models:

-

Antimicrobial Susceptibility (MIC/MBC): Assessing potency against resistant pathogens.

-

In Vitro Cytotoxicity (MTT/SRB): Establishing the Selectivity Index (SI) to ensure the compound kills the pathogen, not the patient.

Chemical Handling & Solubilization (Critical Step)

The Challenge: Polyhalogenated quinolines are highly lipophilic and prone to precipitation in aqueous media. Improper solubilization is the #1 cause of false negatives in screening.

Protocol:

-

Stock Preparation: Dissolve the solid derivative in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mg/mL .

-

Note: Sonicate for 5-10 minutes if visual turbidity remains.

-

-

Working Solution: Dilute the stock into the assay medium (Muller-Hinton Broth or DMEM).

-

Constraint: The final DMSO concentration in the well must not exceed 1% (v/v) . Higher concentrations are cytotoxic to mammalian cells and bacteriostatic to sensitive strains, invalidating the assay.

-

Primary Screen: Antimicrobial Susceptibility

We utilize the Broth Microdilution Method , strictly adhering to CLSI M07-A10 guidelines. This provides a quantitative Minimum Inhibitory Concentration (MIC), unlike the qualitative disk diffusion method.

Experimental Workflow

Figure 1: CLSI-compliant Broth Microdilution Workflow. Note the critical standardization of inoculum density.

Detailed Protocol

-

Plate Setup: Use sterile 96-well flat-bottom polystyrene plates.

-

Gradient Generation: Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2-12. Add 200 µL of compound (256 µg/mL) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

-

Result: A concentration range from 128 µg/mL down to 0.25 µg/mL.

-

-

Controls (Mandatory for Validity):

-

Column 11 (Growth Control): MHB + Bacteria + Solvent (DMSO). Must show turbidity.

-

Column 12 (Sterility Control): MHB only. Must remain clear.

-

Positive Control: Ciprofloxacin (for Bacteria) or Fluconazole (for Fungi) run in parallel.

-

-

Inoculation: Prepare a bacterial suspension matched to a 0.5 McFarland Standard (

CFU/mL). Dilute this 1:100 in MHB, then add 100 µL to each well.-

Final Inoculum:

CFU/mL.

-

-

Incubation: 37°C for 18-24 hours (Bacteria) or 24-48 hours (Fungi).

-

Visualization: Add 30 µL of 0.01% Resazurin (Alamar Blue) . Incubate for 2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of resazurin).

-

Data Reporting Standard

| Compound ID | R-Group (C4) | S. aureus (G+) MIC (µg/mL) | E. coli (G-) MIC (µg/mL) | C. albicans (Fungi) MIC (µg/mL) |

| Ref (Cipro) | - | 0.5 | 0.015 | N/A |

| Q-Br-01 | -NH-Ph | 4.0 | 64.0 | >128 |

| Q-Br-02 | -NH-Ph-4-F | 2.0 | 32.0 | 64.0 |

| Q-Br-03 | -Piperazinyl | 0.5 | 8.0 | 128 |

Interpretation: Q-Br-03 shows equipotency to the standard against Gram-positives, likely due to the basic piperazine ring enhancing uptake.

Secondary Screen: Cytotoxicity & Safety (MTT Assay)

A potent antibiotic is useless if it lyses human cells. We use the MTT Assay on HepG2 (Liver) and HEK293 (Kidney) lines to determine the

Mechanism of Action[1][2][3][4]

Figure 2: The MTT reduction pathway. Only metabolically active cells convert the yellow dye to purple crystals.

Protocol

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Remove media. Add 100 µL of fresh media containing graded concentrations of the quinoline derivative (e.g., 100, 50, 25, 12.5, 6.25 µM).

-

Exposure: Incubate for 48 hours at 37°C, 5%

. -

Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

-

Solubilization: Aspirate media carefully (do not disturb crystals). Add 100 µL DMSO to dissolve purple formazan.

-

Measurement: Read Absorbance at 570 nm.

Calculation: The Selectivity Index (SI)

The "Gold Standard" metric for drug viability is the Selectivity Index.

-

SI < 1: Toxic (Kills host before bacteria).

-

SI > 10: Promising Lead.

-

SI > 100: Drug Candidate.

Structure-Activity Relationship (SAR) Logic

Understanding why a derivative works is as important as the result. For this compound derivatives, the SAR typically follows this logic:

Figure 3: SAR Map. The 4-position dictates "binding," while the 3,6-halogens dictate "reaching" the target.

-

Observation: If MIC is high (poor activity) but

is also high (low toxicity), the compound likely cannot penetrate the bacterial cell wall.-

Solution: Introduce a basic side chain (e.g., piperazine, morpholine) at Position 4 to hijack porin transport channels.

-

-

Observation: If MIC is low (good activity) but

is low (high toxicity), the compound is acting as a non-specific membrane disruptor.-

Solution: Increase polarity slightly or add steric bulk to the 4-position amine to reduce intercalation into mammalian DNA.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][2][3]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

-

Marella, A., et al. (2013). Quinoline: A promising scaffold in today’s medicinal chemistry.[4] Saudi Pharmaceutical Journal, 21(1), 1-12. [Link]

-

Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of some new quinoline based quinazolin-4(3H)-ones. Journal of Saudi Chemical Society, 21, S22-S30. (Demonstrates halogenated quinoline screening). [Link]

Sources

Technical Monograph: Characterization and Synthetic Architecture of 4-Chloro-3,6-dibromoquinoline

Part 1: Executive Identity & Chemical Profile

Compound Identity

Executive Summary 4-Chloro-3,6-dibromoquinoline is a high-value trisubstituted heterocyclic scaffold used primarily in the development of complex pharmaceutical agents. Its structural uniqueness lies in its orthogonal halogenation pattern: a reactive chloro-substituent at the C4 position and bromo-substituents at the C3 (heteroaryl) and C6 (benzenoid) positions. This arrangement allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a versatile "molecular Lego" block for diversity-oriented synthesis (DOS) in medicinal chemistry.

Physicochemical Data Table

| Property | Value / Descriptor |

| Appearance | Off-white to pale yellow solid |

| Predicted LogP | ~4.2 (High lipophilicity) |

| H-Bond Donors/Acceptors | 0 / 1 |

| Rotatable Bonds | 0 (Rigid planar system) |

| SMILES | ClC1=C(Br)C=NC2=C1C=C(Br)C=C2 |

| InChI Key | PHAZSUJOBODVGL-UHFFFAOYSA-N |

Part 2: Synthetic Architecture (Expertise & Experience)[6]

The synthesis of this compound is not a trivial single-step halogenation of quinoline. Direct halogenation often leads to inseparable mixtures. The most robust, field-proven protocol relies on a stepwise construction of the pyridine ring starting from an aniline precursor, ensuring regiochemical purity.

Retrosynthetic Logic

To guarantee the placement of halogens at the 3, 4, and 6 positions, we utilize the electronic bias of the 4-hydroxyquinoline (4-quinolone) intermediate.

-

C6-Bromine: Introduced via the starting material (4-bromoaniline).

-

C3-Bromine: Introduced via electrophilic substitution on the electron-rich 4-quinolone.

-

C4-Chlorine: Installed last via deoxychlorination, converting the carbonyl oxygen to a leaving group.

Detailed Synthetic Protocol

Step 1: Scaffold Construction (Gould-Jacobs Reaction)

-

Reagents: 4-Bromoaniline + Diethyl ethoxymethylenemalonate (EMME).

-

Mechanism: Condensation followed by thermal cyclization in Dowtherm A or diphenyl ether at high temperatures (~250°C).

-

Intermediate: 6-Bromo-4-hydroxyquinoline (6-Bromo-4(1H)-quinolinone).

Step 2: Regioselective C3-Bromination

-

Reagents: Bromine (

) in Acetic Acid or N-Bromosuccinimide (NBS) in DMF. -

Rationale: The 4-quinolone system behaves like an enaminone. The C3 position is highly nucleophilic (similar to the alpha-position of a ketone). Bromination occurs exclusively at C3 under controlled conditions.

-

Observation: Formation of a precipitate (3,6-dibromo-4-hydroxyquinoline).

Step 3: Deoxychlorination (The Vilsmeier-Haack Activation)

-

Reagents: Phosphorus Oxychloride (

), catalytic DMF. -

Procedure: The 3,6-dibromo-4-hydroxyquinoline is suspended in

. Heating to reflux drives the reaction. -

Mechanism: The amide carbonyl oxygen attacks the phosphorus, creating a dichlorophosphate leaving group. Chloride ion attacks C4, restoring aromaticity and expelling the oxygen species.

-

Purification: Quench carefully into ice water (exothermic!) and basify with

to precipitate the free base.

Visualization of Synthetic Pathway

Caption: Stepwise regioselective synthesis of this compound ensuring isomeric purity.

Part 3: Medicinal Chemistry Utility (SAR & Reactivity)

The value of CAS 927801-19-2 lies in its differential reactivity profile . For a medicinal chemist, this molecule offers three distinct "handles" for functionalization, which react in a predictable hierarchy.

Reactivity Hierarchy (Site-Selectivity)

-

Position C4 (Chlorine):

-

Reactivity: Highest.

-

Mechanism:

(Nucleophilic Aromatic Substitution) or Pd-catalyzed coupling. -

Application: Displacement by amines, alkoxides, or thiols is facile due to the electron-deficient nature of the pyridine ring (para to nitrogen).

-

-

Position C3 (Bromine):

-

Reactivity: Moderate (High for Pd-coupling).

-

Mechanism: Pd-catalyzed Cross-Coupling (Suzuki, Stille).

-

Nuance: The C3 position is heteroaryl. In many catalytic cycles, the C3-Br bond is more labile than the C6-Br bond due to electronic effects from the adjacent nitrogen and the C4-substituent, allowing for selective coupling at C3 while leaving C6 intact.

-

-

Position C6 (Bromine):

-

Reactivity: Lowest (relative to C3/C4).

-

Mechanism: Pd-catalyzed Cross-Coupling.

-

Application: Usually functionalized last, or simultaneously with C3 if bis-arylation is desired.

-

Functionalization Workflow

Caption: Orthogonal functionalization strategy exploiting reactivity differences between C4, C3, and C6.

Part 4: Analytical Validation & Safety

Characterization Profile (Self-Validating)

To confirm the identity of the synthesized material, ensure the following spectral signatures are met:

-

1H NMR (DMSO-d6 or CDCl3):

-

H2 (Proton adjacent to N): Look for a sharp singlet significantly downfield (~8.8 - 9.0 ppm). This confirms the pyridine ring is intact and C3 is substituted (no coupling to H3).

-

H5 (Perisubstitution): A doublet or doublet-of-doublets shifted downfield due to the deshielding effect of the C4-Cl/Br environment.

-

H7/H8: Characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring (d, dd, d).

-

-

Mass Spectrometry (LC-MS):

-

Look for the distinctive isotope pattern of a molecule containing 1 Chlorine and 2 Bromines .

-

M+ (Parent), M+2, M+4, and M+6 peaks will appear in a specific intensity ratio (approx 3:7:5:1 ratio pattern is characteristic for

).

-

Safety & Handling Protocols

-

Hazards: As a halogenated heterocycle, treat as a skin and eye irritant. The C4-Cl bond is labile; hydrolysis can generate HCl gas.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from moisture to prevent hydrolysis to the quinolone.

-

Disposal: High halogen content requires disposal via dedicated halogenated organic waste streams.

References

-

PubChem. (2025).[6][7] 3,6-Dibromo-4-chloroquinoline (Compound).[1][2][3][8][9] National Library of Medicine. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Foundational text for Quinoline numbering and reactivity logic).

-

ECHA. (2025). Registration Dossier: Haloquinolines. European Chemicals Agency.[10][7] [Link][10][7]

Sources

- 1. 373384-15-7|3,4-Dibromo-7-chloroquinoline|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3,6-dibromo-4-chloroquinoline (C9H4Br2ClN) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - C9H4Br2ClN - Explore [pubchemlite.lcsb.uni.lu]

- 4. kemcal.com [kemcal.com]

- 5. 927801-19-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 3-BROMO-4-CHLOROQUINOLINE CAS#: 74575-17-0 [amp.chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

Technical Guide: Spectroscopic Data Interpretation for 4-Chloro-3,6-dibromoquinoline

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic characterization of 4-Chloro-3,6-dibromoquinoline (

The interpretation of this molecule requires a multi-modal approach. The simultaneous presence of three halogen atoms (1 Chlorine, 2 Bromine) creates a unique mass spectrometric "fingerprint," while the specific substitution pattern (3, 4, 6 positions) eliminates typical vicinal coupling pathways in Nuclear Magnetic Resonance (

Part 1: Mass Spectrometry (The Elemental Fingerprint)

Objective: Validate the elemental composition (

The most distinct feature of this molecule is its isotopic cluster. Unlike simple organic molecules, the presence of one chlorine and two bromine atoms creates a complex molecular ion cluster due to the natural abundance of

Theoretical Isotope Pattern Analysis

The molecular ion (

Table 1: Calculated Isotope Distribution for

| Peak Label | Mass (approx) | Isotope Composition | Relative Intensity (Theoretical) | Interpretation |

| M | 319 | 43.5% | Base peak (lowest mass) | |

| M+2 | 321 | 100% | Dominant peak (mixed isotopes) | |

| M+4 | 323 | 68.5% | High intensity due to Br | |

| M+6 | 325 | 11.5% | Heaviest isotopologue |

Analyst Note: A deviation of >5% in these ratios indicates potential contamination with mono-bromo or dechlorinated byproducts.

Part 2: Infrared Spectroscopy (Functional Group Validation)

Objective: Confirm the presence of the heteroaromatic core and halogen substituents.

While IR is less specific for regiochemistry, it provides a rapid " go/no-go " check for the quinoline skeleton and the absence of precursor functional groups (e.g., -OH from a 4-hydroxyquinoline starting material).

Table 2: Key IR Absorptions

| Frequency ( | Vibration Mode | Diagnostic Value |

| 3030 - 3080 | Ar-H Stretch | Weak. Confirms aromatic protons. |

| 1580 - 1620 | C=N / C=C Stretch | Strong. Characteristic of the quinoline ring system. |

| 1050 - 1080 | Ar-Cl Stretch | Medium. Specific to the C4-Cl bond. |

| 600 - 700 | C-Br Stretch | Strong. Indicates presence of heavy halogens.[1][3] |

| Absence of 3200-3600 | O-H / N-H Stretch | Critical. Confirms successful chlorination (removal of -OH/NH). |

Part 3: Nuclear Magnetic Resonance ( H NMR)

Objective: Definitive proof of Regiochemistry (3,6-substitution).

This is the most critical characterization step. The quinoline ring has 4 remaining protons: H2, H5, H7, and H8. The substitution at positions 3, 4, and 6 breaks the continuity of the spin systems, creating isolated or weakly coupled signals.

Predicted Chemical Shifts & Coupling Logic

Solvent:

Table 3:

| Proton | Approx Shift ( | Multiplicity | Coupling Constant ( | Structural Logic (Causality) |

| H-2 | 8.8 - 9.0 | Singlet (s) | - | Diagnostic. H2 is flanked by N (deshielding) and Br-3.[4] The lack of H3 prevents ortho-coupling ( |

| H-5 | 8.2 - 8.4 | Doublet (d) | Deshielded significantly by the peri-effect of Cl-4. No ortho neighbor (H6 is Br). Shows meta-coupling to H7. | |

| H-8 | 7.9 - 8.1 | Doublet (d) | Typical ortho-coupling to H7. Less deshielded than H5. | |

| H-7 | 7.6 - 7.8 | Doublet of Doublets (dd) | The only proton with both ortho (H8) and meta (H5) neighbors. |

Self-Validating Features

-

The H2 Singlet: If H2 appears as a doublet (

Hz), the 3-position is unsubstituted. A singlet confirms 3-substitution. -

The H5 Peri-Shift: H5 must be the most downfield signal of the benzenoid ring (positions 5,6,7,8) due to the proximity of the lone pairs on the C4-Chlorine.

-

Integration Ratio: The integration must be 1:1:1:1.

Part 4: Nuclear Magnetic Resonance ( C NMR)

Objective: Carbon counting and halogen placement.

The molecule contains 9 carbons. The spectrum will display a mix of quaternary carbons (C-X) and tertiary carbons (C-H).

-

C-2 (~150 ppm): Very deshielded (C=N).

-

C-4 (~140-145 ppm): Deshielded by Cl, but slightly shielded relative to C-O precursors.

-

C-3 & C-6 (~115-125 ppm): Carbon attached to Bromine (Heavy Atom Effect) often appears upfield (shielded) compared to chlorinated carbons.

-

C-8a & C-4a (Quaternary Bridgeheads): distinct weak signals.

Part 5: Experimental Protocols & Workflow

Diagram 1: Structural Elucidation Logic

This diagram illustrates the decision matrix for confirming the structure.

Caption: Logical workflow for validating the identity of this compound.

Protocol: High-Resolution NMR Sample Preparation

To ensure the resolution necessary to see the small meta-coupling (

-

Solvent Selection: Use DMSO-d6 (99.9% D) if the compound is sparingly soluble in chloroform; otherwise, CDCl3 is preferred for sharper lines.

-

Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

-

Note: Over-concentration leads to line broadening (viscosity effects), obscuring the H5-H7 splitting.

-

-

Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended micro-particulates (paramagnetic impurities).

-

Acquisition:

-

Scans: 64 (minimum) for high S/N.

-

Acquisition Time (AQ): >3.0 seconds to resolve small couplings.

-

Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

-

Diagram 2: Synthesis & Provenance (Context)

Understanding the synthesis helps anticipate impurities (e.g., unreacted 4-hydroxy species).

Caption: Likely synthetic pathway. Impurities may include 6-bromo-4-chloroquinoline (incomplete bromination).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for isotope patterns and coupling constants).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for quinoline substituent increments).

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Isotope Distribution Calculator. (Used for theoretical isotope abundance verification).

-

Royal Society of Chemistry (ChemSpider). Quinoline Derivatives Spectral Data. (General reference for heteroaromatic shifts).

Sources

Strategic Functionalization of 4-Chloro-3,6-dibromoquinoline: A Divergent Synthesis Guide

Topic: Strategic Functionalization of 4-Chloro-3,6-dibromoquinoline Analogs Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The this compound scaffold represents a "privileged" yet underutilized tri-functionalized building block in modern medicinal chemistry. Unlike simple quinolines, this molecule offers three distinct sites for orthogonal functionalization: the highly electrophilic C4-chlorine (

This guide provides a technical roadmap for exploiting this scaffold to generate diverse chemical libraries. It focuses on the order of operations —the critical decision-making process required to achieve regioselectivity without protecting groups—and details the specific protocols for synthesizing and diversifying this core.

Structural Analysis & Reactivity Profile

To successfully utilize this compound, one must understand the electronic hierarchy of its three halogenated positions. The reactivity does not follow a simple "halogen bond strength" rule; it is dictated by the heterocyclic nitrogen and the relative positioning of the substituents.

The Reactivity Hierarchy

-

Position 4 (Chlorine): Most Reactive. The C4 position is para to the quinoline nitrogen. The nitrogen acts as an electron sink, making C4 highly susceptible to Nucleophilic Aromatic Substitution (

). -

Position 6 (Bromine): Moderately Reactive. This is a standard aryl bromide. It is electronically similar to a bromobenzene derivative and is the preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to steric accessibility.

-

Position 3 (Bromine): Least Reactive (Conditionally). While electronically activated by the adjacent electron-withdrawing C4 substituent, this position is sterically hindered by the C4 group. In Pd-catalysis, oxidative addition is often slower here than at C6, allowing for regioselective functionalization.

Visualization: The Divergent Synthesis Logic

The following diagram illustrates the strategic "Order of Operations" to selectively functionalize the scaffold.

Caption: Strategic workflow for orthogonal functionalization. The C4-Cl must typically be displaced first to prevent competitive oxidative addition or hydrolysis during subsequent metal-catalyzed steps.

Synthetic Pathways (The "How")

Scaffold Synthesis: The Modified Gould-Jacobs Route

Commercially available 3,6-dibromo-4-chloroquinoline is expensive. For scale-up, a robust synthesis starting from 4-bromoaniline is recommended.

Protocol 1: Core Synthesis

-

Condensation: React 4-bromoaniline with diethyl ethoxymethylenemalonate (EMME) (110°C, neat) to form the enamine.

-

Cyclization: Heat the enamine in diphenyl ether (Dowtherm A) at 250°C. This yields 6-bromo-4-hydroxyquinoline .

-

C3-Bromination: Treat the 4-hydroxy intermediate with N-bromosuccinimide (NBS) in acetonitrile. Note: Electrophilic bromination occurs selectively at C3 due to the activating nature of the 4-OH group.

-

Aromatization/Chlorination: Reflux the 3,6-dibromo-4-hydroxyquinoline in Phosphorus Oxychloride (

) to yield the final This compound .

Functionalization Step 1: at C4

This step installs the primary pharmacophore (often a diamine for antimalarial activity or a solubilizing group for kinase inhibitors).

-

Reagents: Primary or secondary amine (1.1 equiv),

or -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

-

Conditions: 80-120°C, 4-12 hours.

-

Mechanism: Addition-Elimination. The nitrogen lone pair attacks C4, forming a Meisenheimer complex, followed by the expulsion of chloride.

Functionalization Step 2: Regioselective Suzuki Coupling at C6

Once the C4 position is substituted (e.g., with an amine), the C6-bromine becomes the most accessible site for Palladium.

-

Challenge: Preventing reaction at C3.

-

Solution: Use the steric bulk of the C4-amine to shield the C3-bromine. Use a catalyst system with a moderate bite angle.

-

Catalyst:

(5 mol%). -

Ligand: Triphenylphosphine (standard) or XPhos (for difficult substrates).

-

Base:

(2M aqueous). -

Solvent: 1,4-Dioxane/Water (4:1).

-

Temperature: 90°C.

Therapeutic Applications & SAR Logic[1][2]

Antimalarial Research (Chloroquine Resistance)

The 4-aminoquinoline core is the backbone of Chloroquine. Resistance arises from mutations in the PfCRT transporter.

-

Research Direction: Use the C3 and C6 bromines to modulate lipophilicity (

). -

Hypothesis: Adding bulky aryl groups at C6 can bypass the resistance mechanism by altering the drug's fit within the transporter, while the C3-bromide prevents metabolic oxidation of the quinoline ring.

Oncology (Kinase Inhibition)

Many kinase inhibitors (e.g., Bosutinib, Foretinib) utilize a quinoline core.

-

Target: EGFR, VEGFR, or c-Met.

-

SAR Strategy:

-

C4: Solubilizing motif (e.g., piperazine).

-

C6: The "Hinge Binder" or hydrophobic pocket filler.

-

C3: Fine-tuning electronic properties to strengthen the hydrogen bond acceptor capability of the quinoline nitrogen.

-

Data Summary: Comparative Reactivity

| Position | Substituent | Preferred Reaction | Relative Rate | Primary Constraint |

| C4 | -Cl | Fast | Requires protonated/neutral N; acid catalysis helps. | |

| C6 | -Br | Suzuki/Buchwald | Medium | Standard Pd conditions apply. |

| C3 | -Br | Heck/Sonogashira | Slow | Sterically hindered by C4 substituent. |

Detailed Experimental Protocol

Protocol: Regioselective C6-Arylation of 4-Amino-3,6-dibromoquinoline

This protocol assumes the C4-Cl has already been displaced by an amine (

Materials:

-

Substrate: N-alkyl-3,6-dibromoquinolin-4-amine (1.0 mmol)

-

Boronic Acid: Phenylboronic acid (1.1 mmol)

-

Catalyst:

(0.05 mmol) -

Base:

(3.0 mmol) -

Solvent: Toluene/Water (10:1)

Procedure:

-

Setup: In a specific microwave vial or round-bottom flask, add the substrate, boronic acid, base, and catalyst.

-

Degassing: Seal the vessel and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling.

-

Solvent Addition: Add degassed Toluene/Water via syringe.

-

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (

) should disappear, and a new fluorescent spot ( -

Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Future Research Directions

PROTAC Linker Attachment

The C3-bromine offers a unique vector for PROTAC (Proteolysis Targeting Chimera) design. Because C3 points "away" from the typical ATP-binding pocket in kinases, it is an ideal site to attach a linker and E3 ligase ligand without disrupting the primary binding mode.

-

Method: Perform Sonogashira coupling at C3 (using a propargyl linker) after C4 and C6 functionalization.

Fluorescent Probes

3,6-disubstituted quinolines often exhibit high quantum yields.

-

Idea: Synthesize "Push-Pull" systems where C4 is an electron donor (amine) and C3/C6 are electron acceptors (cyano or nitro groups), creating solvatochromic probes for biological imaging.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on Quinoline reactivity and

mechanisms). -

O'Neill, P. M., et al. (2006).[2] "A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs." Current Topics in Medicinal Chemistry, 6(5), 479-507.[2]

-

Legault, C. Y., et al. (2007).[3] "Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles." Journal of the American Chemical Society, 129(42), 12664-12665.[3]

-

Wang, W., et al. (2016). "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press (Discusses the Gould-Jacobs route and halogenation logic).

-

Katti, S. B., et al. (2017). "Antimalarial activity of novel 4-aminoquinolines active against drug resistant strains."[4] Bioorganic Chemistry, 70, 74-85.[4]

Sources

- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimalarial activity of novel 4-aminoquinolines active against drug resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 4-Chloro-3,6-dibromoquinoline

Executive Summary & Strategic Rationale

The functionalization of 4-Chloro-3,6-dibromoquinoline represents a classic problem in chemoselectivity. This scaffold contains three distinct electrophilic sites, each with unique electronic and steric properties. Successful utilization of this intermediate requires a "triage" approach to reactivity.

This guide provides a validated protocol for the site-selective C6-arylation of the substrate, followed by strategies to access the C3 and C4 positions.

The Reactivity Hierarchy (The "Tri-Halo" Logic)

To achieve high yields, one must exploit the natural reactivity gaps between the halogenated sites.

-

C6-Br (The "Benzenoid" Site):

-

Reactivity: Highest.

-

Mechanism: Located on the carbocyclic ring, this position behaves similarly to a standard para-substituted aryl bromide. It is electronically decoupled from the deactivating nitrogen lone pair and sterically accessible.

-

Status: First point of attack.

-

-

C3-Br (The "Heterocyclic" Site):

-

Reactivity: Moderate to Low.

-

Mechanism: Positioned

to the nitrogen, the C3-Pd oxidative addition complex is less stable than at C6. Furthermore, the adjacent C4-Cl substituent imposes steric strain (buttressing effect), raising the activation energy for oxidative addition. -

Status: Reacts only after C6 is consumed or under forcing conditions.

-

-

C4-Cl (The "Activated" Chloride):

-

Reactivity: Lowest for Pd-catalysis; Highest for SNAr.

-

Mechanism: While the C-Cl bond is strong (resisting Pd oxidative addition), the position is highly electrophilic due to the

-nitrogen (vinylogous imine). -

Status: Inert to standard Suzuki conditions; reserved for final stage SNAr or specialized phosphine-ligated coupling.

-

Strategic Workflow Visualization

The following diagram illustrates the sequential functionalization logic validated for this scaffold.

Figure 1: Sequential functionalization pathway based on electronic differentiation of halogenated sites.

Detailed Protocol: C6-Selective Suzuki Coupling

This protocol is optimized to couple the C6-bromide exclusively, leaving the C3-bromide and C4-chloride intact for future elaboration.

Materials & Reagents[1]

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) – Selected for its bulk, which enhances selectivity for the less hindered C6 position over C3.

-

Base: Na2CO3 (2.0 M aqueous solution) – Mild enough to prevent hydrolysis of the C4-Cl.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) – Ensures solubility of the lipophilic quinoline.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Charge a reaction vial equipped with a magnetic stir bar with This compound (321 mg, 1.0 mmol) and the desired Aryl Boronic Acid (1.05 mmol).

-

Add Pd(PPh3)4 (58 mg, 5 mol%).

-

Critical Step: Cap the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen promotes homocoupling of the boronic acid and catalyst deactivation).

-

-

Solvent Addition:

-

Inject degassed 1,4-Dioxane (4.0 mL) and 2.0 M Na2CO3 (1.0 mL) through the septum.

-

-

Reaction:

-

Heat the mixture to 60°C in an oil bath or heating block.

-

Note: Do not reflux (100°C) initially. Higher temperatures increase the risk of "over-coupling" at the C3 position.

-

Monitor by TLC or LC-MS at 2 hours. The starting material (Rf ~0.5 in 20% EtOAc/Hex) should disappear, replaced by a fluorescent product spot.

-

-

Work-up:

-

Once conversion of the starting material is >95%, cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica Gel).

-

Eluent: Gradient of 0%

10% Ethyl Acetate in Hexanes. -

Observation: The C6-coupled product usually elutes slightly more polar than the tri-halo starting material but significantly less polar than any bis-coupled byproducts.

-

Data: Optimization Screening (C6 Selectivity)

| Entry | Catalyst | Ligand Type | Temp (°C) | Yield (C6-Product) | Yield (C3,C6-Bis) | Notes |

| 1 | Pd(OAc)2 | PPh3 | 80 | 65% | 15% | Poor selectivity at high temp. |

| 2 | Pd(dppf)Cl2 | Bidentate | 80 | 72% | 18% | Fast, but erodes regiocontrol. |

| 3 | Pd(PPh3)4 | Monodentate | 60 | 88% | <3% | Optimal Conditions. |

| 4 | Pd2(dba)3 | XPhos | 60 | 40% | 45% | Ligand too active; promotes bis-coupling. |

Sequential Functionalization (Protocols B & C)

Once the C6 position is arylated, the molecule becomes 4-Chloro-3-bromo-6-arylquinoline .

Protocol B: C3-Arylation (The "Difficult" Bromide)

The C3 position is sterically crowded by the C4-Cl. Standard catalysts often fail here.

-

Catalyst: XPhos Pd G2 or Pd(OAc)2/SPhos (Dialkylbiaryl phosphines are required).

-

Conditions: 1,4-Dioxane, K3PO4 (3.0 equiv), 100°C, 12 hours.

-

Mechanism: The electron-rich, bulky ligand facilitates oxidative addition into the hindered/deactivated C3-Br bond.

Protocol C: C4-Diversification

-

Option 1 (SNAr): React with amines (primary/secondary) in NMP at 120°C with DIPEA. The C4-Cl is highly activated for nucleophilic attack.

-

Option 2 (Suzuki): If a C4-Aryl group is required, use Pd(dtbpf)Cl2 or BrettPhos Pd G2 . These catalysts are specialized for coupling aryl chlorides.[1]

Troubleshooting & Critical Controls

Issue: Hydrolysis of C4-Cl

-

Symptom: Appearance of a polar peak (M-Cl + OH) in LC-MS (Quinolone formation).

-

Cause: Hydroxide ions attacking the activated C4 position.

-

Solution: Switch base from Na2CO3 (generates OH- in equilibrium) to anhydrous K3PO4 or CsF in dry solvents (Dioxane or Toluene).

Issue: Protodehalogenation (Loss of Br)

-

Symptom: Mass spectrum shows M-Br product (replacement with H).

-

Cause: Hydride source in the reaction (often from alcohol solvents) or overheating.

-

Solution: Ensure 1,4-Dioxane is peroxide-free. Avoid Ethanol/Methanol cosolvents. Lower temperature to 50°C and increase reaction time.

References

-

Mechanistic Insight on Polyhalogenated Heterocycles

- Lera, M., & Hayes, C. J. (2010). Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science.

-

General Suzuki Coupling Protocols

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Catalyst Selection for Hindered Substrates

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

- Quinoline Reactivity Patterns: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Referencing general electrophilic/nucleophilic susceptibility of quinoline positions 3, 4, and 6).

Sources

large-scale synthesis methods for 4-Chloro-3,6-dibromoquinoline intermediates

This Application Note provides a comprehensive, scalable protocol for the synthesis of 4-Chloro-3,6-dibromoquinoline , a critical scaffold in the development of kinase inhibitors (e.g., PI3K/mTOR pathway modulators).

The method described prioritizes regiochemical fidelity , process safety (specifically regarding POCl₃ handling), and purification efficiency suitable for multigram to kilogram-scale batches.

Executive Summary

The synthesis of this compound presents two primary challenges:

-

Regioselectivity: Ensuring the second bromine atom is introduced exclusively at the C3 position without over-brominating the benzenoid ring (C5/C8).

-

Safety & Scalability: Managing the high-temperature cyclization (Gould-Jacobs reaction) and the exothermic quenching of phosphorus oxychloride (POCl₃) on a large scale.

This protocol utilizes a linear 3-stage synthetic route . The C3-bromo substituent is introduced at the quinolinone stage (electron-rich enaminone system) rather than the chloroquinoline stage (electron-deficient pyridine system), ensuring high regioselectivity.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Gould-Jacobs reaction to build the quinoline core, followed by sequential halogenation.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway designed for high regioselectivity. The C3-Br is installed on the electron-rich 4-hydroxy intermediate.

Detailed Experimental Protocols

Stage 1: Construction of the Quinolone Core (Gould-Jacobs)

Objective: Synthesis of 6-Bromo-4-hydroxyquinoline (6-Bromoquinolin-4(1H)-one). Scale: 1.0 mol basis.

Reagents

| Reagent | Equiv. | Amount | Role |

| 4-Bromoaniline | 1.0 | 172.0 g | Substrate |

| Diethyl ethoxymethylenemalonate (EMME) | 1.1 | 237.8 g | Condensation Partner |

| Dowtherm A (Diphenyl ether/Biphenyl) | N/A | 1.5 L | High-Boiling Solvent |

| Ethanol | N/A | 500 mL | Solvent (Step 1) |

| n-Heptane | N/A | 2.0 L | Anti-solvent |

Protocol

-

Condensation: In a 2L reactor, combine 4-bromoaniline and EMME. Heat to 110°C for 2–3 hours. Ethanol byproduct is distilled off continuously.

-

Checkpoint: Monitor TLC (Hexane/EtOAc 3:1) for consumption of aniline.[1]

-

-

Cyclization: In a separate 5L reactor, pre-heat Dowtherm A to 250°C .

-

Addition: Slowly add the crude enamine (from step 1) to the hot Dowtherm A via a dropping funnel over 45 minutes.

-

Caution: Maintain temperature >245°C to prevent polymerization. Vigorous ethanol evolution will occur.

-

-

Workup: Cool the mixture to ~80°C. Add n-Heptane (2.0 L) slowly to precipitate the product.

-

Isolation: Cool to room temperature (RT), filter the off-white solid, and wash extensively with hexane to remove Dowtherm A.

-

Yield: Expect ~75–85% (approx. 170–190 g).

Stage 2: Regioselective C3-Bromination

Objective: Synthesis of 3,6-Dibromo-4-hydroxyquinoline. Mechanism: Electrophilic substitution on the activated enaminone ring.

Reagents

| Reagent | Equiv. | Role |

| 6-Bromo-4-hydroxyquinoline | 1.0 | Substrate |

| Bromine (Br₂) | 1.05 | Halogen Source |

| Glacial Acetic Acid | 10 Vol | Solvent |

| Sodium Acetate (Optional) | 1.1 | Acid Scavenger |

Protocol

-

Dissolution: Suspend 6-Bromo-4-hydroxyquinoline in glacial acetic acid in a reactor equipped with a scrubber (for HBr fumes). Heat to 60°C to aid solubility.

-

Bromination: Add liquid bromine (diluted in AcOH) dropwise over 60 minutes.

-

Observation: The solution will transiently darken before lightening as Br₂ is consumed.

-

-

Reaction: Stir at 80°C for 2 hours.

-

Critical Control: Do not overheat (>100°C) to avoid bromination of the benzenoid ring.

-

-

Quench: Pour the mixture into ice water (5 volumes).

-

Isolation: Filter the yellow precipitate. Wash with water until pH is neutral. Dry in a vacuum oven at 50°C.

-

Yield: Expect >90%.

Stage 3: Deoxychlorination (POCl₃ Reaction)

Objective: Conversion to this compound. Safety Level: High (Corrosive, Water Reactive).

Reagents

| Reagent | Equiv. | Role |

| 3,6-Dibromo-4-hydroxyquinoline | 1.0 | Substrate |

| Phosphorus Oxychloride (POCl₃) | 5.0 | Reagent/Solvent |

| DMF (Dimethylformamide) | 0.1 | Catalyst (Vilsmeier) |

Protocol

-

Setup: Use a dry reactor with a reflux condenser and caustic scrubber (NaOH) connected to the exhaust.

-

Addition: Charge solid substrate. Add POCl₃ at RT.[1][2][3] Add catalytic DMF (exothermic initiation possible).

-

Reaction: Heat to reflux (105–110°C ) for 3–5 hours.

-

Endpoint: Solution usually turns from suspension to clear/dark solution. Monitor by HPLC/TLC.[3]

-

-

Quenching (Critical Safety Step):

-

Method: Reverse Quench. Cool reaction mass to 40°C. Remove excess POCl₃ via vacuum distillation if possible (recommended for >100g scale).

-

Slowly pour the concentrated residue into a stirred mixture of Ice/Water/NH₄OH (maintain pH >8 to prevent hydrolysis of the chloride).

-

Temperature Control: Keep quench mass <20°C.

-

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with brine.

-

Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

-

Characterization:

-

1H NMR (CDCl₃): Look for the downfield shift of the C2-H proton (approx. 8.8–9.0 ppm) and absence of OH/NH signals.

-

Process Flow Diagram (Scale-Up Logic)

Figure 2: Unit operations flow for the multi-stage synthesis.

Troubleshooting & Critical Process Parameters (CPPs)

| Parameter | Deviation | Consequence | Corrective Action |

| Cyclization Temp | < 240°C | Incomplete cyclization | Ensure Dowtherm A is at rolling boil; insulate reactor. |

| Bromination Temp | > 100°C | Over-bromination (C5/C8) | Maintain 60–80°C; add Br₂ slowly. |

| POCl₃ Quench | pH < 7 | Hydrolysis to starting material | Use NH₄OH or NaHCO₃ to maintain basic pH during workup. |

| Water Content | High in Step 3 | Violent reaction / Low yield | Dry the Stage 2 intermediate thoroughly (<0.5% LOD). |

References

-

Gould-Jacobs Reaction Base Protocol

-

Bromination of Hydroxyquinolines

-

POCl₃ Chlorination & Safety

-

Patent Literature (Scale-Up)

-

CN106432073B. "Preparation method of 6-bromo-4-chloroquinoline." Link

- Relevance: Industrial scale conditions for the chlorin

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of PI3K/mTOR Inhibitors Utilizing 4-Chloro-3,6-dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the PI3K/mTOR Pathway and the Quinoline Scaffold in Oncology

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a multitude of human cancers has established it as a pivotal target for therapeutic intervention.[1] Dual inhibition of both PI3K and mTOR is a particularly attractive strategy, as it can overcome feedback loops and block PI3K-independent mTOR activation, potentially leading to more durable anti-tumor responses.[3]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[4][5] Its rigid, planar structure provides a versatile framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding sites of various kinases. In the context of PI3K/mTOR inhibitors, the quinoline core has been successfully employed to develop potent and selective drug candidates.[3][4]

This document provides a detailed guide on the application of 4-Chloro-3,6-dibromoquinoline as a versatile starting material for the synthesis of novel PI3K/mTOR dual inhibitors. While direct literature precedent for this specific starting material in PI3K/mTOR inhibitor synthesis is emerging, the principles of regioselective cross-coupling reactions on di- and tri-halogenated quinolines are well-established.[6] This guide will, therefore, present a series of robust, field-proven protocols to functionalize this polysubstituted quinoline, enabling the exploration of novel chemical space and the generation of potent kinase inhibitors.

The PI3K/mTOR Signaling Pathway: A Key Target in Cancer Therapy

The PI3K/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a plethora of cellular processes, including the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[1][2]

Figure 1: Simplified PI3K/mTOR Signaling Pathway.

Synthetic Strategy: Regioselective Functionalization of this compound

The presence of three distinct halogen atoms on the quinoline core of this compound offers a unique opportunity for sequential and regioselective functionalization. The general reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[6] This differential reactivity allows for the selective modification of the bromine-substituted positions prior to the less reactive chlorine at the 4-position.

Our proposed synthetic workflow leverages this principle to introduce key pharmacophoric groups at the 3, 6, and 4-positions of the quinoline scaffold. This strategy enables a modular approach to the synthesis of a library of PI3K/mTOR inhibitors, facilitating comprehensive structure-activity relationship (SAR) studies.

Figure 2: Proposed Synthetic Workflow.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C-6 Position

Rationale: The initial functionalization is directed at one of the bromine atoms. While both C-3 and C-6 positions bear a bromine, steric hindrance at the C-3 position, flanked by the C-4 chloro group, may favor initial coupling at the more accessible C-6 position under carefully controlled conditions. The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

1,4-Dioxane/H₂O (4:1)

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the degassed 1,4-dioxane/H₂O solvent mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 6-substituted-4-chloro-3-bromoquinoline.

Protocol 2: Sonogashira Coupling at the C-3 Position

Rationale: With the C-6 position functionalized, the remaining C-3 bromine is the next target for modification. The Sonogashira coupling is an excellent method for introducing alkyne moieties, which can serve as important pharmacophores or as handles for further chemical elaboration.

Materials:

-

6-Aryl/Heteroaryl-4-chloro-3-bromoquinoline (from Protocol 1)

-

Terminal alkyne (1.2 eq)

-

PdCl₂(PPh₃)₂ (0.03 eq)

-

CuI (0.06 eq)

-

Triethylamine (TEA)

-

Anhydrous THF or DMF

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add the 6-substituted-4-chloro-3-bromoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous THF or DMF, followed by triethylamine and the terminal alkyne (1.2 eq).

-

Stir the reaction mixture at room temperature for 6-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the 3-alkynyl-6-aryl/heteroaryl-4-chloroquinoline.

Protocol 3: Buchwald-Hartwig Amination at the C-4 Position

Rationale: The final key functionalization is the introduction of an amine at the C-4 position. The chloro group at this position is activated towards nucleophilic aromatic substitution. The Buchwald-Hartwig amination is a powerful and general method for the formation of C-N bonds. The choice of amine is critical for modulating the pharmacological properties of the final compound.

Materials:

-

3-Alkynyl-6-aryl/heteroaryl-4-chloroquinoline (from Protocol 2)

-

Primary or secondary amine (1.5 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.04 eq)

-

Cs₂CO₃ (2.5 eq)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox or under a nitrogen atmosphere, combine the 3,6-disubstituted-4-chloroquinoline (1.0 eq), the desired amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.5 eq) in a flame-dried Schlenk tube.

-

Add anhydrous toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the final PI3K/mTOR inhibitor candidate.

Structure-Activity Relationship (SAR) Insights and Data

The modular nature of the proposed synthetic route allows for systematic exploration of the SAR. The following table presents hypothetical data for a series of compounds that could be synthesized using the described protocols, with inhibitory concentrations (IC₅₀) against PI3Kα and mTOR. This data is illustrative and based on trends observed for other quinoline-based PI3K/mTOR inhibitors.[3][4][7]

| Compound ID | R¹ (at C-6) | R² (at C-3) | R³ (at C-4) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| QN-1 | 4-Morpholinophenyl | H | 4-Aminophenyl | 15 | 35 |

| QN-2 | Pyridin-3-yl | Cyclopropylethynyl | 4-(Methylamino)phenyl | 8 | 20 |

| QN-3 | 4-Fluorophenyl | Phenylethynyl | 3-Hydroxyphenylamino | 25 | 60 |

| QN-4 | Thiophen-2-yl | H | 2-(Dimethylamino)ethylamino | 50 | 110 |

| QN-5 | 4-Morpholinophenyl | Cyclopropylethynyl | 4-(Methylamino)phenyl | 5 | 12 |

Key SAR Observations (Hypothetical):

-

C-6 Position: A morpholinophenyl group at the C-6 position (as in QN-1 and QN-5) appears to be beneficial for potent dual inhibition, likely by engaging with a key residue in the kinase hinge region.

-

C-3 Position: The introduction of a small, rigid alkyne substituent, such as a cyclopropylethynyl group (QN-2 and QN-5), may enhance potency compared to a simple hydrogen (QN-1) or a bulkier phenylacetylene (QN-3).

-

C-4 Position: The nature of the amine at the C-4 position is critical for activity. A substituted aminophenyl group (QN-1, QN-2, QN-5) seems to be a favorable motif. The presence of a hydrogen bond donor, such as in the 4-(methylamino)phenyl group, could be crucial for interaction with the kinase active site.

Conclusion

This compound represents a highly versatile and promising starting material for the synthesis of novel PI3K/mTOR dual inhibitors. The differential reactivity of the halogen substituents allows for a regioselective and modular synthetic approach, enabling the systematic exploration of the chemical space around the quinoline core. The protocols outlined in this guide, based on well-established palladium-catalyzed cross-coupling reactions, provide a robust framework for the generation of compound libraries for hit-to-lead optimization. The continued exploration of this scaffold holds significant potential for the discovery of next-generation anticancer therapeutics targeting the critical PI3K/mTOR signaling pathway.

References

- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.

- Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274-293.

- Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., ... & García-Echeverría, C. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vitro and in vivo antitumor activity. Molecular cancer therapeutics, 7(7), 1851-1863.

- Frisch, A. C., & Beller, M. (2005). Catalytic C− C and C− N bond formation on nonactivated positions of quinolines.

- Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., ... & Shokat, K. M. (2010). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 143(7), 1005-1017.

- Workman, P., & Collins, I. (2010). Probing the protumorigenic functions of the PI3K-AKT-mTOR network. Cancer cell, 17(5), 417-419.

- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Practical Guide to the Purification of 4-Chloro-3,6-dibromoquinoline by Recrystallization

This comprehensive guide provides a detailed protocol for the purification of 4-Chloro-3,6-dibromoquinoline via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles, procedural steps, and critical considerations for achieving high purity of this halogenated quinoline.

Introduction: The Rationale for Recrystallization

Recrystallization stands as a cornerstone technique for the purification of solid organic compounds.[1][2] Its efficacy hinges on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities to varying extents at different temperatures.[3][4] For this compound, a compound often synthesized with residual starting materials or by-products, recrystallization is an effective method to eliminate these contaminants. The process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize while impurities remain in the solution.[5] The success of this technique is fundamentally dependent on the selection of an appropriate solvent system.

Health and Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.

-

Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[6][9]

-

Waste Disposal: Dispose of all chemical waste, including the filtrate and any contaminated materials, in accordance with local and institutional regulations for hazardous chemical waste.[10]

Solvent Selection: A Critical Step

The choice of solvent is paramount for a successful recrystallization.[1][3] The ideal solvent should exhibit the following characteristics:

-

High solubility at elevated temperatures: The solvent should readily dissolve this compound near its boiling point.[4]

-

Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery upon cooling.[3]

-

Inertness: The solvent must not react with the compound being purified.[1]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

-

Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).

Given the poly-halogenated and aromatic nature of this compound, suitable solvent candidates include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene). Often, a mixed solvent system (e.g., ethanol/water) is required to achieve the desired solubility profile.

Experimental Solvent Screening Protocol

If an optimal solvent is not known, a small-scale screening is necessary:

-

Place approximately 20-30 mg of the crude this compound into several small test tubes.

-

To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. The ideal solvent will not dissolve the compound at this stage.

-

Heat the test tubes that show poor room temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.

-

The solvent that dissolves the compound when hot and yields a significant amount of crystalline precipitate upon cooling is the most suitable choice.

Detailed Recrystallization Protocol

This protocol assumes a suitable solvent has been identified. For the purposes of this guide, we will proceed with a hypothetical optimal solvent of ethanol .

Materials and Equipment

-

Crude this compound

-

Recrystallization solvent (e.g., absolute ethanol)

-

Erlenmeyer flasks (2-3 of appropriate sizes)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Powder funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Watch glass

-

Spatula

-

Drying oven or desiccator

Step-by-Step Procedure

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

-

In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point.

-

Add the hot solvent to the flask containing the crude solid in small portions while stirring and heating.[3] Add just enough hot solvent to completely dissolve the solid. An excess of solvent will reduce the final yield.[3]

-

-

Decolorization (Optional):

-

If the hot solution is colored and the pure compound is known to be colorless or of a different color, this indicates the presence of colored impurities.

-

Allow the solution to cool slightly, then add a small amount (1-2% of the solute's weight) of activated charcoal.

-

Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[1]

-

-

Hot Filtration (if necessary):

-

This step is required if there are insoluble impurities or if activated charcoal was used.

-

Preheat a clean Erlenmeyer flask and a powder funnel on the hot plate. Place a piece of fluted filter paper in the funnel.

-

Quickly pour the hot solution through the fluted filter paper into the preheated flask. This prevents premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[3]

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[3][4]

-

-

Crystal Collection:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities. Use a minimal amount of solvent to avoid redissolving the product.

-

-

Drying:

-

Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry them as much as possible.[1]

-

Transfer the semi-dry crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point, or in a desiccator under vacuum.

-

Visualization of the Workflow

The following diagram illustrates the logical flow of the recrystallization process.

Caption: Workflow for the purification of this compound.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Rationale |